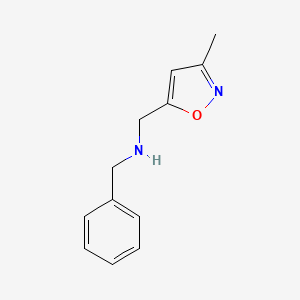
2-溴-6-氯-3-甲基吡啶
描述
2-Bromo-6-chloro-3-methylpyridine is a chemical compound with the molecular formula C6H5BrClN . It has a molecular weight of 206.47 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
2-Bromo-6-methylpyridine, a bromopyridine derivative, is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . This suggests that 2-Bromo-6-chloro-3-methylpyridine could potentially be synthesized through a similar process, involving the reaction of 2-chloro-3-methylpyridine with a brominating agent .Molecular Structure Analysis
The linear formula of 2-Bromo-6-chloro-3-methylpyridine is C6H5BrClN . The presence of bromine, chlorine, and nitrogen atoms in the molecule suggests that it may exhibit interesting chemical properties due to the different electronegativities and sizes of these atoms.Physical And Chemical Properties Analysis
2-Bromo-6-chloro-3-methylpyridine has a melting point of 48°C and a predicted boiling point of 256.1±35.0°C . It has a predicted density of 1.624±0.06 g/cm3 . The compound is predicted to have a pKa of -2.62±0.10 .科学研究应用
Synthesis of 6,6′-Dimethyl-2,2′-Bipyridine
“2-Bromo-6-chloro-3-methylpyridine” can be used in the synthesis of 6,6′-dimethyl-2,2′-bipyridine . This compound is a type of bipyridine, which is often used as a ligand in inorganic and organometallic chemistry.
Synthesis of 6-Methyl-2-Pyridyl-2-Pyridylmethanone
Another application of “2-Bromo-6-chloro-3-methylpyridine” is in the synthesis of 6-methyl-2-pyridyl-2-pyridylmethanone . This compound could be used as an intermediate in the synthesis of various other chemical compounds.
Synthesis of 2-Methyl-6-(Trimethylsilyl)-Pyridine
“2-Bromo-6-chloro-3-methylpyridine” can also be used to synthesize 2-methyl-6-(trimethylsilyl)-pyridine . This compound is a silyl-protected pyridine, which can be used in various organic reactions.
Synthesis of N,N’-Bis-(6-Methylpyrid-2-Yl)-(1R,2R)-1,2-Diaminocyclohexane (Cydiampy)
Another application of “2-Bromo-6-chloro-3-methylpyridine” is in the synthesis of N,N’-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy) . This compound is a type of chelating ligand, which can be used in coordination chemistry.
Intermediate in Organic Synthesis
“2-Bromo-6-chloro-3-methylpyridine” can serve as an intermediate in organic synthesis . It can be used in the preparation of various other chemical compounds.
Research and Development in Chemical Laboratories
“2-Bromo-6-chloro-3-methylpyridine” is used in research and development in chemical laboratories . It is used in the synthesis of various chemical compounds for research purposes.
安全和危害
2-Bromo-6-chloro-3-methylpyridine is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
2-bromo-6-chloro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUAZVCUPGVDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697210 | |
| Record name | 2-Bromo-6-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
867377-03-5 | |
| Record name | 2-Bromo-6-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1524586.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524587.png)
![6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524588.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1524591.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1524593.png)
![3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B1524595.png)
![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1524596.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524604.png)
![5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1524605.png)


